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Compound of Interest

Compound Name: 4'-Hydroxybutyranilide

CAS No.: 101-91-7

Cat. No.: B093819 Get Quote

A Mechanistic Probe for Acyl-Chain Homologation
in Acetaminophen Toxicology
Executive Summary
p-Hydroxybutyranilide (4'-Hydroxybutyranilide; PHBA) is the

-acyl homologue of the widely used analgesic acetaminophen (APAP). While structurally similar
to APAP, PHBA serves primarily as a mechanistic probe in toxicological research. It allows
scientists to decouple the effects of steric bulk and lipophilicity from the core redox properties of
the phenol moiety during metabolic activation.

This guide details the physicochemical profile, synthesis, and comparative toxicology of PHBA.

It highlights the critical finding that acyl-chain elongation does not necessarily mitigate toxicity;

rather, in specific hepatocyte models, increasing chain length (from acetyl to butyryl) can

exacerbate cytotoxicity, challenging the "steric hindrance" safety hypothesis.

Part 1: Chemical Identity & Physicochemical Profile[1]
PHBA is an anilide derivative characterized by a 4-hydroxyphenyl ring

-acylated with a butyryl chain. Its increased lipophilicity relative to APAP alters its membrane
permeability and enzyme affinity (specifically CYP450 isoforms).

Table 1: Physicochemical Datasheet
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-(4-hydroxyphenyl)butanamide

Also: 4'-Hydroxybutyranilide

CAS Registry 101-91-7 Key identifier for procurement

Molecular Formula
Homologous series (+2

vs APAP)

Molecular Weight 179.22 g/mol

Melting Point 137 – 141 °C Distinct from APAP (169 °C)

LogP (Octanol/Water) ~1.72 (Experimental/Calc)
Significantly more lipophilic

than APAP (0.[1]46)

pKa ~9.5 – 9.9 (Phenolic OH)
Similar ionization profile to

APAP

Solubility Ethanol, DMSO, Methanol
Limited aqueous solubility

compared to APAP

Part 2: Synthetic Routes & Process Chemistry
The synthesis of PHBA follows a classic nucleophilic acyl substitution. To ensure high purity for

biological assays, the Anhydride Reflux Method is preferred over acid chloride routes to

minimize chlorinated impurities.

Protocol: Synthesis via Butyric Anhydride
Principle: The amine group of 4-aminophenol is acylated by butyric anhydride. The reaction is

selective for the amine over the phenol under neutral/mildly acidic conditions, but

-acylation can occur if pH is too high.

Reagents:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.echemi.com/sds/n-butyryl-p-aminophenol-pid_Seven1010.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Aminophenol (Sublimed grade preferred to avoid oxidation products)

Butyric Anhydride (1.1 equivalents)

Solvent: Water/Ethanol (1:1 mixture) or Ethyl Acetate (for anhydrous route)

Step-by-Step Workflow:

Dissolution: Suspend 4-aminophenol (10.9 g, 0.1 mol) in 50 mL of water/ethanol mixture at

50°C. Ensure the solution is deoxygenated (nitrogen sparge) to prevent pink discoloration

(oxidation).

Acylation: Add butyric anhydride (17.4 g, 0.11 mol) dropwise over 20 minutes with vigorous

stirring.

Reflux: Heat the mixture to mild reflux (approx. 85-90°C) for 60 minutes. The suspension will

clear as the product forms, then may precipitate upon cooling.

Crystallization: Cool the reaction vessel slowly to 4°C. The crude anilide will crystallize as

white/off-white plates.

Purification: Filter the solid. Recrystallize from 30% aqueous ethanol.

QC Check: The final product must be colorless. A pink hue indicates unreacted

aminophenol or quinone impurities.

Drying: Vacuum dry at 50°C for 4 hours.

Visualization: Synthetic Pathway
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Figure 1: Nucleophilic acyl substitution pathway for PHBA synthesis.

Part 3: Comparative Pharmacology & Toxicology
This section addresses the core scientific utility of PHBA: understanding the Structure-Toxicity

Relationship (STR) of acetaminophen analogues.

The "Safe Analogue" Fallacy
Early hypotheses suggested that increasing the steric bulk of the

-acyl group (e.g., changing acetyl to butyryl) might sterically hinder the enzymatic oxidation to
the toxic quinone imine. However, modern research contradicts this for the para series.

Key Finding: Homologating the acyl chain from C2 (APAP) to C4 (PHBA) often increases

cytotoxicity in isolated hepatocytes (approx. 2-fold to 80-fold depending on the model).[2]

Mechanism of Action: The "NABQI" Pathway
Like APAP, PHBA undergoes metabolic activation. The toxicity is driven by the formation of a

reactive electrophile.

Bioactivation: CYP450 enzymes (primarily CYP2E1 and CYP1A2) oxidize PHBA to

-butyryl-

-benzoquinone imine (NABQI).

Lipophilicity Factor: The butyryl chain increases LogP (1.72 vs 0.46). This enhances

membrane permeability and potentially increases the affinity for CYP active sites, leading to

faster rates of reactive metabolite formation in some systems.

Detoxification Failure: While Glutathione (GSH) traps NABQI, the higher flux of the lipophilic

metabolite can overwhelm cellular GSH stores more rapidly than APAP in specific

concentrations.

Visualization: Metabolic Divergence
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Figure 2: Metabolic fate of PHBA. Note the parallel to APAP, forming the toxic NABQI

intermediate.

Part 4: Analytical Methodologies
For researchers validating PHBA in biological matrices, the following HPLC-UV/MS conditions

are standard.

Table 2: HPLC Protocol for PHBA Detection
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Parameter Condition Rationale

Column
C18 Reverse Phase (e.g., 150

x 4.6 mm, 5µm)

Required for retaining the

lipophilic butyryl chain.

Mobile Phase A Water + 0.1% Formic Acid

Acidification suppresses

ionization of the phenol,

sharpening peaks.

Mobile Phase B Acetonitrile or Methanol Organic modifier.

Gradient 10% B to 60% B over 15 mins
PHBA elutes later than APAP

due to higher hydrophobicity.

Detection UV @ 244 nm for the acetanilide

chromophore.

Mass Spec
ESI Positive Mode (

= 180.2)

Preferred for quantification in

plasma/media.

References
PubChem. (2025).[3][4] 4'-Hydroxybutyranilide | C10H13NO2.[3] National Library of

Medicine. [Link]

Nelson, S. D., et al. (2016). Comparative Toxicity and Metabolism of N-Acyl Homologues of

Acetaminophen. Chemical Research in Toxicology. (Demonstrates increased toxicity with

chain elongation). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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